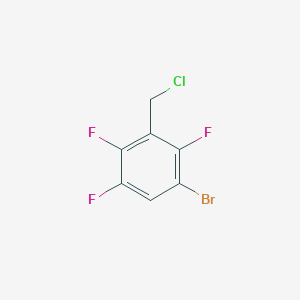
1-Bromo-3-(chloromethyl)-2,4,5-trifluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-(chloromethyl)-2,4,5-trifluorobenzene is an organohalogen compound with the molecular formula C7H3BrClF3. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a highly functionalized aromatic compound. It is used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-3-(chloromethyl)-2,4,5-trifluorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-(chloromethyl)-2,4,5-trifluorobenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale production.
化学反应分析
Types of Reactions
1-Bromo-3-(chloromethyl)-2,4,5-trifluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The trifluoromethyl groups on the benzene ring can direct electrophilic substitution reactions to specific positions on the ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation in the presence of Lewis acids like aluminum chloride.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with functional groups like azides, thiols, or ethers.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.
Oxidation and Reduction: Formation of sulfoxides, sulfones, or dehalogenated benzene derivatives.
科学研究应用
1-Bromo-3-(chloromethyl)-2,4,5-trifluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Utilized in the development of diagnostic agents and therapeutic compounds.
Industry: Applied in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 1-Bromo-3-(chloromethyl)-2,4,5-trifluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing trifluoromethyl groups on the benzene ring enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attack. The bromine and chlorine atoms can participate in substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
1-Bromo-3-(chloromethyl)-2,4,5-trifluorobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-3-(chloromethyl)benzene: Lacks the trifluoromethyl groups, resulting in different reactivity and applications.
1-Bromo-2,4,5-trifluorobenzene:
3-(Chloromethyl)-2,4,5-trifluorobenzene: Lacks the bromine atom, leading to variations in its reactivity and applications.
The presence of multiple halogen atoms and trifluoromethyl groups in this compound makes it a unique compound with distinct chemical properties and a wide range of applications in various fields.
属性
分子式 |
C7H3BrClF3 |
|---|---|
分子量 |
259.45 g/mol |
IUPAC 名称 |
1-bromo-3-(chloromethyl)-2,4,5-trifluorobenzene |
InChI |
InChI=1S/C7H3BrClF3/c8-4-1-5(10)7(12)3(2-9)6(4)11/h1H,2H2 |
InChI 键 |
LKGPGTWDPWKCRA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Br)F)CCl)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















